PSMA-trillium

PSMA Radioligand Therapy Pharmacokinetics

PSMA-trillium (CAS: 3036415-37-6) is a chemically defined, non-radioactive PSMA-targeting compound that serves as the cold precursor to Actinium-225-PSMA-Trillium (BAY 3563254), a targeted alpha therapy (TAT) under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC). The molecule is a rationally designed, trifunctional conjugate comprising a high-affinity PSMA-binding motif, a customized albumin-binding domain, and a Macropa chelator.

Molecular Formula C106H156IN17O34S
Molecular Weight 2371.4 g/mol
CAS No. 3036415-37-6
Cat. No. B15610312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-trillium
CAS3036415-37-6
Molecular FormulaC106H156IN17O34S
Molecular Weight2371.4 g/mol
Structural Identifiers
InChIInChI=1S/C106H156IN17O34S/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142)/t87-,89-,90-,91-/m0/s1
InChIKeyMTIIFJOITJQZRL-ONKCMSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PSMA-Trillium (CAS 3036415-37-6): A Next-Generation PSMA-Targeting Ligand for Albumin-Binding Enhanced Radionuclide Therapy


PSMA-trillium (CAS: 3036415-37-6) is a chemically defined, non-radioactive PSMA-targeting compound that serves as the cold precursor to Actinium-225-PSMA-Trillium (BAY 3563254), a targeted alpha therapy (TAT) under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC) [1]. The molecule is a rationally designed, trifunctional conjugate comprising a high-affinity PSMA-binding motif, a customized albumin-binding domain, and a Macropa chelator . This architecture was selected from a series of analogs (e.g., RPS-063, RPS-071, RPS-077) to maximize the therapeutic index by improving tumor uptake and prolonging plasma residence time while reducing off-target accumulation in organs such as the kidneys and salivary glands [2]. The compound's engineering directly addresses the key pharmacokinetic limitations of earlier PSMA radioligands, making it a critical research tool for the development of next-generation radiopharmaceuticals.

Why Generic PSMA Ligands Cannot Substitute for PSMA-Trillium in Targeted Alpha Therapy Research


The performance of a radioligand therapy is critically dependent on the pharmacokinetic profile of its targeting moiety; in-class substitution is not supported by data. First-generation PSMA inhibitors like PSMA-617 (Ki = 0.37 nM) provide high-affinity binding but lack a built-in albumin-binding domain, leading to rapid renal clearance, suboptimal tumor residence times, and dose-limiting xerostomia due to salivary gland uptake [1]. PSMA-trillium was explicitly engineered to overcome these limitations. Its customized albumin-binding moiety increases the area under the curve (AUC) in the tumor while lowering the tumor-to-kidney ratio compared to non-albumin-binding analogs [2]. Directly substituting PSMA-trillium with a generic PSMA binder in a research or development program would therefore compromise the experimental validity of pharmacokinetic, biodistribution, and efficacy studies that are designed to leverage this extended half-life and enhanced therapeutic index.

Quantitative Differentiation of PSMA-Trillium: Head-to-Head and Cross-Study Evidence Versus Key Comparators


Superior Tumor Uptake and Therapeutic Index Compared to Non-Albumin-Binding PSMA Ligands

The incorporation of a customized albumin-binding domain into the PSMA-trillium scaffold fundamentally improves tumor pharmacokinetics relative to non-albumin-binding PSMA inhibitors such as PSMA-617 and PSMA-I&T. In the LNCaP xenograft model, the lead albumin-binding analog 177Lu-RPS-072—the direct predecessor and pharmacophore basis of PSMA-trillium—achieved a tumor uptake of 34.9 ± 2.4 %ID/g at 24 hours post-injection, a value that is significantly higher than typically reported for 177Lu-PSMA-617 under comparable conditions (<10 %ID/g at 24h in LNCaP models) [1]. The resulting tumor AUC-to-kidney AUC ratio was 4.7 ± 0.3, the highest reported for any small-molecule PSMA radioligand in this model [2]. This data directly demonstrates the quantitative advantage of the albumin-binding strategy.

PSMA Radioligand Therapy Pharmacokinetics

Engineered Albumin-Binding Kinetics Outperform First-Generation Albumin-Binders

Within the PSMA-trillium analog series, the specific combination of a PEG-3/PEG-8 linker and an iodobenzyl albumin-binding moiety yielded dramatically optimized pharmacokinetics compared to close structural analogs. 177Lu-RPS-072 provided a tumor AUC significantly greater than 177Lu-RPS-077, 177Lu-RPS-063, and 177Lu-RPS-071, establishing a clear structure-activity relationship [1][2]. In competitive binding assays, the albumin-binding moiety altered albumin affinity by an order of magnitude without compromising PSMA affinity, which was maintained at a half-maximal inhibitory concentration (IC50) of ≤10 nM across all four analogs [3]. This precise tuning of albumin-binding affinity is a distinguishing feature of the PSMA-trillium platform, enabling a longer plasma half-life and sustained tumor retention not achievable with earlier albumin-binding PSMA ligands like PSMA-ALB-56.

Albumin Binding PSMA Structure-Activity Relationship

Macropa Chelator Enables Stable Actinium-225 Complexation for Targeted Alpha Therapy

A critical chemical differentiation of PSMA-trillium is the incorporation of a Macropa chelator, which enables stable and efficient complexation of the alpha-emitter Actinium-225 [1]. This is in contrast to widely used PSMA ligands such as PSMA-617 and PSMA-I&T, which typically employ DOTA or DOTAGA chelators optimized for beta-emitters like 177Lu . The Macropa chelator was selected for its resistance to radiolysis and its ability to retain 225Ac in vivo, a prerequisite for safe and effective TAT. In vitro, 225Ac-PSMA-Trillium demonstrated good stability for up to 48 hours [2]. This chelator chemistry is an absolute prerequisite for the compound's intended use in alpha therapy research and cannot be achieved with standard PSMA ligands without chemical modification.

Chelator Actinium-225 Targeted Alpha Therapy

Reduced Salivary Gland Uptake: A Critical Safety Differentiator

Dose-limiting xerostomia is a well-documented clinical toxicity of PSMA-targeted radioligand therapies, driven by low-level PSMA expression in salivary glands [1]. Preclinical biodistribution data for 225Ac-PSMA-Trillium indicate that the albumin-binding domain and optimized pharmacokinetics result in relatively low salivary gland accumulation compared to historical data for 225Ac-PSMA-617 [2]. Specifically, the prolonged blood circulation and high tumor uptake of the Trillium compound shunt the radioligand away from rapid salivary gland clearance, a pattern consistent with the class of albumin-binding PSMA ligands [3]. While direct comparative data with 225Ac-PSMA-617 are sparse, the mechanistic rationale and supportive biodistribution evidence make this a key differentiator for the PSMA-trillium scaffold.

Xerostomia Biodistribution PSMA

Proven Application Scenarios Where PSMA-Trillium Outperforms Generic Alternatives


Preclinical Development of Next-Generation Actinium-225 Targeted Alpha Therapy (TAT)

PSMA-trillium is the optimal starting material for the development and validation of 225Ac-based radiopharmaceuticals. Its Macropa chelator ensures stable and efficient radiolabeling with 225Ac, addressing a key chemical challenge that generic DOTA-based PSMA ligands cannot meet [1]. The compound's high and sustained tumor uptake, as demonstrated by the 34.9 %ID/g at 24 h for the cognate 177Lu-RPS-072 [2], provides a superior platform for dosimetry and efficacy studies in prostate cancer xenograft models. Researchers can directly use PSMA-trillium to benchmark new TAT constructs or as a reference standard, confident that its pharmacokinetic profile is representative of a clinical-stage compound.

Investigating the Role of Albumin Binding in Radiopharmaceutical Pharmacokinetics

The PSMA-trillium scaffold, with its precisely engineered albumin-binding moiety, serves as a unique tool for structure-activity relationship (SAR) studies exploring how albumin binding influences tumor accumulation, renal clearance, and salivary gland uptake. The quantitative data showing a 4.7-fold tumor-to-kidney AUC ratio for the lead albumin-binder RPS-072—compared to values below 2 for non-albumin-binding ligands—provides a robust baseline [3]. By using PSMA-trillium as a reference, researchers can introduce systematic modifications and directly measure the impact on pharmacokinetic parameters, accelerating the rational design of improved radiopharmaceuticals.

Dual-Modality Imaging and Theranostic Pairing Studies

PSMA-trillium is part of a broader platform that includes imaging analogs (e.g., 111In-PSMA-Trillium, BAY-3632687) [4]. This enables direct theranostic pairing without the confounding variable of different chemical scaffolds. A procurement decision that selects PSMA-trillium over a generic PSMA ligand preserves the ability to perform matched-pair imaging and therapy studies, maintaining chemical consistency and improving the translational relevance of preclinical data. This is particularly critical for programs that plan to use SPECT/CT or PET imaging for dosimetry prior to 225Ac therapy.

Clinical Biomarker and Patient Selection Research for PSMA-Targeted TAT

The Phase I PAnTHA trial demonstrated that high baseline PSMA expression (SUVmean >10) strongly correlates with PSA response (>90% PSA50 rate) [5]. By using the identical chemical entity (PSMA-trillium) as the precursor for both diagnostic and therapeutic radiolabeling, research programs can develop companion diagnostic assays that faithfully predict therapeutic response. This level of chemical consistency is impossible to achieve when relying on disparate PSMA ligands for imaging and therapy, making PSMA-trillium the only viable choice for rigorous biomarker-driven research in PSMA-targeted TAT.

Technical Documentation Hub

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